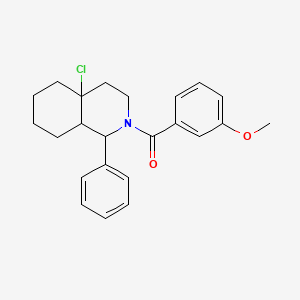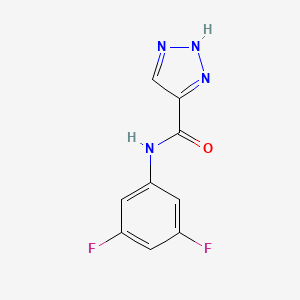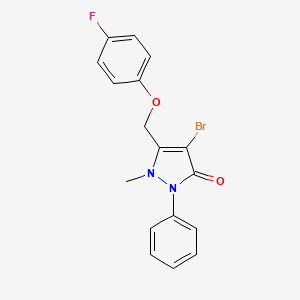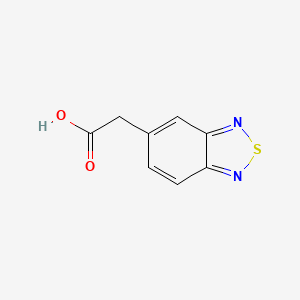
2-Cyclobutyl-2-methoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-2-methoxyacetic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group .
Synthesis Analysis
The synthesis of 2-Cyclobutyl-2-methoxyacetic acid could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for 2-Cyclobutyl-2-methoxyacetic acid is 1S/C7H12O3/c1-10-6 (7 (8)9)5-3-2-4-5/h5-6H,2-4H2,1H3, (H,8,9) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 2-Cyclobutyl-2-methoxyacetic acid could potentially include thermal [2 + 2]-cycloaddition . This reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .Physical And Chemical Properties Analysis
2-Cyclobutyl-2-methoxyacetic acid is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Biomonitoring and Analytical Applications
Biomonitoring of Toxic Metabolites : Studies have focused on the biomonitoring of toxic metabolites related to alkoxyethanols and their acetic acid derivatives, highlighting the importance of analytical techniques in assessing occupational exposure and potential health risks. For example, Laitinen and Pulkkinen (2005) discussed the analysis of urinary 2-(2-alkoxyethoxy)acetic acids for monitoring exposure to substitutive solvents in floor lacquerers, demonstrating the role of urinalysis in occupational health safety Laitinen & Pulkkinen, 2005.
Chiral Resolutions by Capillary Electrophoresis : Research by Li et al. (2008) on the chiral resolutions of methoxyacetic acid analogs using capillary electrophoresis provides insights into analytical methodologies for separating chiral compounds, which is crucial for pharmaceutical applications and understanding stereospecific activity Li et al., 2008.
Synthetic Applications and Material Science
Squarate-Based Carbocyclic Nucleosides : Exploration of squaric acid derivatives for medicinal chemistry applications, as discussed by Lu et al. (2017), showcases the potential of cyclobutyl and methoxyacetic acid structures in non-classical bioisosteric replacements, which could pave the way for novel nucleoside analogs with anticancer or antiviral activities Lu et al., 2017.
Ionic Liquids and Cellulose Dissolution : The synthesis and evaluation of ammonium ionic liquids with cyclohexyl substituents, including methoxyacetates, for cellulose solubility as presented by Pernak et al. (2012), highlight the importance of chemical innovation in developing new solvents for material science applications Pernak et al., 2012.
Potential Therapeutic Insights
- Growth Arrest and Apoptosis in Cancer Cells : Research into methoxyacetic acid (MAA) by Parajuli et al. (2014) shows that MAA can suppress prostate cancer cell growth by inducing growth arrest and apoptosis, suggesting that structural analogs might possess similar bioactive properties with therapeutic implications Parajuli et al., 2014.
Safety and Hazards
The safety data sheet for a similar compound, Cyclobutyl-Acetic Acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-cyclobutyl-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(7(8)9)5-3-2-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYAGIHGTWMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-methoxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)


![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)



![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)

